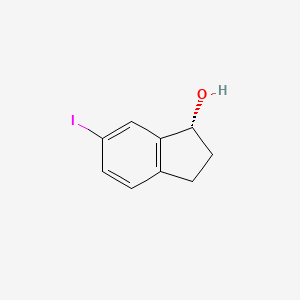

(1R)-6-iodoindan-1-ol

Description

(1R)-6-Iodoindan-1-ol is a chiral indanol derivative characterized by a hydroxyl group at the 1-position (R-configuration) and an iodine substituent at the 6-position of the indan ring system. The indan scaffold consists of a fused benzene and cyclopentane ring, contributing to its unique stereoelectronic properties. The molecular formula is C₉H₉IO, with a calculated molar mass of 260.08 g/mol.

Properties

Molecular Formula |

C9H9IO |

|---|---|

Molecular Weight |

260.07 g/mol |

IUPAC Name |

(1R)-6-iodo-2,3-dihydro-1H-inden-1-ol |

InChI |

InChI=1S/C9H9IO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m1/s1 |

InChI Key |

USXYKQVOYCPSFP-SECBINFHSA-N |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=C(C=C2)I |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-iodoindan-1-ol typically involves the iodination of indan-1-ol. One common method is the electrophilic substitution reaction where indan-1-ol is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through the formation of an iodonium ion intermediate, which then undergoes substitution at the 6th position to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-iodoindan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 6-iodoindan-1-one, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The iodine atom can be reduced to a hydrogen atom, yielding indan-1-ol, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: 6-iodoindan-1-one.

Reduction: Indan-1-ol.

Substitution: Corresponding substituted indanols, depending on the nucleophile used.

Scientific Research Applications

(1R)-6-iodoindan-1-ol has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various indane derivatives, which are valuable intermediates in organic synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving hydroxylation and iodination.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-6-iodoindan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active site residues, while the iodine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (1S)-6-Iodoindan-1-ol

The S-enantiomer of 6-iodoindan-1-ol shares the same molecular formula (C₉H₉IO) and substituent positions but differs in the configuration of the hydroxyl group. Molecular dynamics (MD) simulations of analogous indanol derivatives (e.g., (R)-12 vs. (S)-13) reveal that the R-configuration enhances interactions with σ1R residues such as Asp126 and Tyr173, leading to stronger enthalpic contributions and higher binding affinity. For example, in Figure 8C of , the R-enantiomer exhibits a more favorable binding profile compared to the S-enantiomer, suggesting similar behavior for (1R)-6-iodoindan-1-ol .

Heterocyclic Analog: 6-Iodo-1H-indazol-3-ol

This compound (C₇H₅IN₂O , molar mass 260.03 g/mol ) replaces the indan scaffold with an indazole system (a fused benzene and pyrazole ring). Key differences include:

- Substituent Position: The hydroxyl group at the 3-position (vs. 1-position in indanol) may reduce steric hindrance but limit interactions with deep binding pockets.

General Trends in Iodinated Alcohols

Iodine’s large atomic radius and polarizability enhance van der Waals interactions in hydrophobic binding pockets. However, in this compound, the iodine’s position on the aromatic ring may limit rotational freedom compared to aliphatic iodinated alcohols (e.g., 6-methylheptan-1-ol), which exhibit greater conformational flexibility but lower target specificity .

Comparative Data Table

Research Findings and Implications

- Stereochemistry : The R-configuration in this compound optimizes interactions with σ1R’s Asp126 and Tyr173, as seen in MD simulations of analogous compounds .

- Scaffold Differences : Indazole derivatives like 6-Iodo-1H-indazol-3-ol may exhibit reduced σ1R affinity due to altered hydrogen-bonding capacity but could target alternative receptors (e.g., kinases) via nitrogen-mediated interactions.

- Iodine’s Role : The iodine substituent enhances lipophilicity and van der Waals contacts, though its placement on an aromatic ring may restrict conformational adaptability compared to aliphatic analogs .

Biological Activity

(1R)-6-Iodoindan-1-ol is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is an iodinated derivative of indan, a bicyclic organic compound. The presence of the iodine atom significantly influences its biological properties, including its interaction with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study performed molecular docking analyses to evaluate the compound's binding affinity to bacterial enzymes, suggesting a mechanism for its antibacterial activity. The compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.020 mg/mL .

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. It has demonstrated significant cytotoxicity against several cancer cell lines, including prostate and breast cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which were confirmed through flow cytometry and caspase activity assays .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against a panel of pathogens. The results indicated that it had a higher antibacterial activity compared to standard antibiotics, particularly against resistant strains of bacteria.

| Pathogen | MIC (mg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 0.004 | Higher efficacy than vancomycin |

| Escherichia coli | 0.010 | Comparable to ciprofloxacin |

| Pseudomonas aeruginosa | 0.020 | Lower efficacy than meropenem |

Study 2: Anticancer Effects

In another study focusing on the anticancer effects, this compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

Flow cytometry analysis revealed that treatment with this compound led to an increase in early apoptotic cells, indicating its potential as an anticancer agent .

The biological activities of this compound are believed to be mediated through several mechanisms:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell membranes or inhibits critical enzymes involved in cell wall synthesis.

- Anticancer Mechanism : It induces apoptosis via the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins, leading to mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1R)-6-iodoindan-1-ol, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves iodination of indan-1-ol derivatives using electrophilic iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. To ensure enantiomeric purity, chiral catalysts or resolving agents should be employed during asymmetric synthesis. Post-synthesis, enantiomeric excess (ee) must be quantified via chiral HPLC or polarimetry. Key parameters include reaction temperature (maintained below 25°C to prevent racemization) and inert atmospheres to avoid oxidative degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for its stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the iodinated aromatic structure and stereochemistry. Nuclear Overhauser Effect (NOE) experiments can differentiate the (1R) configuration.

- X-ray Crystallography : Provides definitive stereochemical assignment by resolving the crystal structure.

- Mass Spectrometry : High-resolution MS confirms molecular weight and iodine isotopic patterns.

- Data interpretation must cross-reference calculated chemical shifts (via computational tools like DFT) with experimental results to validate structural assignments .

Q. How can researchers optimize reaction conditions to minimize deiodination or racemization during derivatization of this compound?

- Methodological Answer : Deiodination risks are mitigated by avoiding strong bases or reducing agents. Racemization is minimized by using low-temperature conditions (<0°C) and non-polar solvents (e.g., dichloromethane). Reaction progress should be monitored via TLC or in-situ IR spectroscopy. Kinetic studies can identify optimal reaction windows to halt processes before stereochemical compromise .

Advanced Research Questions

Q. How do conflicting reports on the biological activity of this compound across studies be resolved through experimental redesign?

- Methodological Answer : Contradictions may arise from impurities (e.g., residual iodine) or enantiomeric contamination. Redesign experiments to:

- Standardize purity checks : Use chiral HPLC and elemental analysis.

- Control assay conditions : Ensure consistent solvent systems (e.g., DMSO concentration <1% to avoid cytotoxicity).

- Replicate studies : Cross-validate results in multiple cell lines or animal models. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational models predict the reactivity of this compound in cross-coupling reactions, and how can these be validated experimentally?

- Methodological Answer : Density Functional Theory (DFT) models simulate transition states and reaction pathways for Suzuki-Miyaura or Ullmann couplings. Key parameters include bond dissociation energies (C-I vs. C-O) and steric effects from the indan ring. Experimental validation involves:

- Kinetic isotope effects : Compare I and I-labeled compounds.

- Catalyst screening : Test palladium/copper catalysts with varying ligands to match computational predictions .

Q. In studies where this compound exhibits unexpected stereochemical outcomes, what analytical strategies identify the root causes?

- Methodological Answer : Use a tiered approach:

- Step 1 : Chiral HPLC to assess enantiopurity post-reaction.

- Step 2 : Isotopic labeling (O at the hydroxyl group) to trace inversion pathways.

- Step 3 : Mechanistic probes (e.g., radical traps or pH-dependent studies) to identify racemization triggers. Contradictory data should be analyzed using systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.